molecular formula C12H12O4 B1300803 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate CAS No. 380336-99-2

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Cat. No. B1300803
CAS RN: 380336-99-2
M. Wt: 220.22 g/mol
InChI Key: ZHAOJSWBZLZTFK-UHFFFAOYSA-N
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Description

The compound of interest, 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, is a derivative of cyclopropanecarboxylic acid with a methoxyphenyl group and a formyl group attached to the cyclopropane ring. This structure is related to various compounds that have been studied for their chemical reactivity, molecular structure, and potential applications in polymerization and biological activity.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid derivatives was achieved through acylation and amidogen reactions, starting from the corresponding cyclopropanecarboxylic acid . Similarly, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate was synthesized and used as an initiator for the cationic polymerization of N-vinylcarbazole, indicating the potential for cyclopropane derivatives to participate in complex chemical reactions .

Molecular Structure Analysis

The molecular structure and properties of cyclopropane derivatives can be elucidated using various spectroscopic and computational methods. For example, the molecular structure, HOMO-LUMO, MEP, and NBO analysis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was determined using IR, single crystal X-ray diffraction, and computational methods, providing insights into the stability and electronic properties of the molecule .

Chemical Reactions Analysis

Cyclopropane derivatives exhibit a range of chemical reactivities. One-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid led to the formation of radical cations or radical zwitterions, which underwent decarboxylation or reacted with hydroxide ions, depending on the pH . Another study showed that 4-methoxy-4-(1-methylethenyl)-2-cyclobutenone derivatives reacted with 2-lithiopropene or α-lithiostyrene to produce eight-membered ring carbocycles, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The hyperpolarizability of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests that it has potential nonlinear optical properties, which could be valuable in the development of new materials . The reactivity of cyclopropane derivatives in polymerization reactions, as shown by the initiation of N-vinylcarbazole polymerization by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, indicates their potential application in creating polymers with specific properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tested them for antimicrobial and antioxidant activities. Compounds exhibited significant antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Oxidation Studies

Research by Bietti and Capone (2008) focused on the one-electron oxidation of methoxyphenyl cyclopropanecarboxylic acids, revealing insights into the reaction mechanisms influenced by structural effects and pH (Bietti & Capone, 2008).

Catalytic Cyclopropenation

A catalytic cyclopropenation process involving diethoxypropyne and methyl diazoacetate, leading to the synthesis of cyclopropyl-dehydroamino acids and dictyopterene C′, was reported by Imogaı̈ et al. (1998). This study highlights the stereochemistry and synthetic applications of cyclopropane derivatives (Imogaı̈ et al., 1998).

Diradical Polymerization

Li et al. (1991) discussed the diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, indicating the potential of cyclopropanecarboxylates in polymer synthesis (Li et al., 1991).

Biological Activity of Thiourea Derivatives

Tian et al. (2009) prepared thiourea derivatives from cyclopropanecarboxylic acid, showing excellent herbicidal and fungicidal activities. This work underscores the versatility of cyclopropane derivatives in developing bioactive compounds (Tian et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAOJSWBZLZTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352800
Record name 4-formyl-2-methoxyphenyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

CAS RN

380336-99-2
Record name 4-formyl-2-methoxyphenyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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